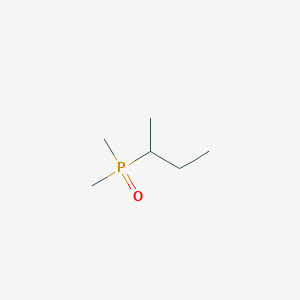![molecular formula C11H8N2OS B14485165 {[(4-Methoxyphenyl)sulfanyl]methylidene}propanedinitrile CAS No. 64688-81-9](/img/structure/B14485165.png)
{[(4-Methoxyphenyl)sulfanyl]methylidene}propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(4-Methoxyphenyl)sulfanyl]methylidene}propanedinitrile is an organic compound characterized by the presence of a methoxyphenyl group attached to a sulfanyl group, which is further connected to a propanedinitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(4-Methoxyphenyl)sulfanyl]methylidene}propanedinitrile typically involves the reaction of 4-methoxythiophenol with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to a temperature range of 60-80°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
{[(4-Methoxyphenyl)sulfanyl]methylidene}propanedinitrile can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
{[(4-Methoxyphenyl)sulfanyl]methylidene}propanedinitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of {[(4-Methoxyphenyl)sulfanyl]methylidene}propanedinitrile is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s sulfanyl group may play a role in modulating redox reactions within cells, while the nitrile groups could interact with enzymes or receptors involved in various biochemical processes. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxyphenylacetonitrile
- 4-Methoxyphenethylamine
- 4-Methoxybenzyl chloride
Uniqueness
{[(4-Methoxyphenyl)sulfanyl]methylidene}propanedinitrile is unique due to the presence of both a methoxyphenyl group and a sulfanyl group attached to a propanedinitrile moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
64688-81-9 |
|---|---|
Molekularformel |
C11H8N2OS |
Molekulargewicht |
216.26 g/mol |
IUPAC-Name |
2-[(4-methoxyphenyl)sulfanylmethylidene]propanedinitrile |
InChI |
InChI=1S/C11H8N2OS/c1-14-10-2-4-11(5-3-10)15-8-9(6-12)7-13/h2-5,8H,1H3 |
InChI-Schlüssel |
HELMVHIPRHTCQY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)SC=C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl [(chlorosulfanyl)methyl]carbamate](/img/structure/B14485084.png)




![1-[(2-Hydroxyethyl)amino]-3-[(1H-inden-4-yl)oxy]propan-2-ol](/img/structure/B14485129.png)





![2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride](/img/structure/B14485173.png)

![N-[(2-chloro-1-propylindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14485182.png)
